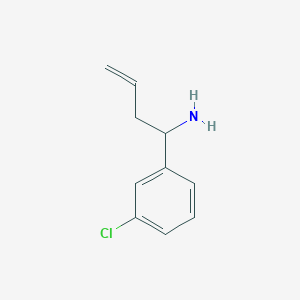![molecular formula C11H10N2O3 B11756518 (R)-5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11756518.png)
(R)-5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-5-Amino-2,3-dihydrospiro[indène-1,5’-oxazolidine]-2’,4’-dione : est un composé chiral avec une structure spirocyclique unique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (R)-5-Amino-2,3-dihydrospiro[indène-1,5’-oxazolidine]-2’,4’-dione implique généralement les étapes suivantes :
Matières premières : La synthèse commence par l’indène et un dérivé d’oxazolidine approprié.
Conditions de réaction : La réaction est effectuée dans des conditions contrôlées, impliquant souvent un catalyseur chiral pour garantir la formation de l’énantiomère (R).
Purification : Le produit est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie pour obtenir le composé souhaité à haute pureté.
Méthodes de production industrielle
Dans un contexte industriel, la production de (R)-5-Amino-2,3-dihydrospiro[indène-1,5’-oxazolidine]-2’,4’-dione peut impliquer :
Réacteurs à grande échelle : Utilisation de réacteurs à grande échelle pour gérer les quantités importantes de matières premières.
Processus automatisés : Utilisation de processus automatisés pour assurer la cohérence et l’efficacité de la production.
Contrôle qualité : Mise en œuvre de mesures strictes de contrôle qualité pour garantir la pureté et la constance du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(R)-5-Amino-2,3-dihydrospiro[indène-1,5’-oxazolidine]-2’,4’-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Il peut être réduit pour former des amines ou d’autres dérivés réduits.
Substitution : Le groupe amino peut participer à des réactions de substitution, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d’acyle sont employés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent :
Dérivés oxydés : Tels que les oxydes d’oxazolidine.
Dérivés réduits : Tels que les amines secondaires ou tertiaires.
Dérivés substitués : Diverses oxazolidines substituées en fonction des réactifs utilisés.
Applications de la recherche scientifique
(R)-5-Amino-2,3-dihydrospiro[indène-1,5’-oxazolidine]-2’,4’-dione possède plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu’intermédiaire pharmaceutique ou principe actif.
Synthèse organique : Utilisé comme élément de construction dans la synthèse de molécules plus complexes.
Science des matériaux : Investigé pour son utilisation potentielle dans le développement de nouveaux matériaux aux propriétés uniques.
Applications De Recherche Scientifique
®-5-Amino-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
Le mécanisme d’action de (R)-5-Amino-2,3-dihydrospiro[indène-1,5’-oxazolidine]-2’,4’-dione implique :
Cibles moléculaires : Le composé interagit avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs.
Voies impliquées : Il peut moduler des voies biochimiques, conduisant à ses effets observés.
Comparaison Avec Des Composés Similaires
Composés similaires
(S)-5-Amino-2,3-dihydrospiro[indène-1,5’-oxazolidine]-2’,4’-dione : L’énantiomère du composé avec une stéréochimie différente.
Autres oxazolidines spirocycliques : Composés avec des structures spirocycliques similaires mais des substituants différents.
Unicité
(R)-5-Amino-2,3-dihydrospiro[indène-1,5’-oxazolidine]-2’,4’-dione est unique en raison de sa configuration chirale spécifique et de la présence à la fois d’un groupe amino et d’un cycle oxazolidine, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
(3R)-6-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H10N2O3/c12-7-1-2-8-6(5-7)3-4-11(8)9(14)13-10(15)16-11/h1-2,5H,3-4,12H2,(H,13,14,15)/t11-/m1/s1 |
Clé InChI |
WYMDYJYFIJFFSE-LLVKDONJSA-N |
SMILES isomérique |
C1C[C@@]2(C3=C1C=C(C=C3)N)C(=O)NC(=O)O2 |
SMILES canonique |
C1CC2(C3=C1C=C(C=C3)N)C(=O)NC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756443.png)
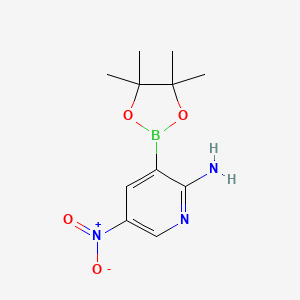
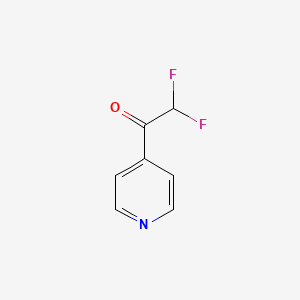
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756454.png)
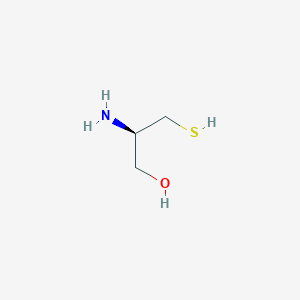
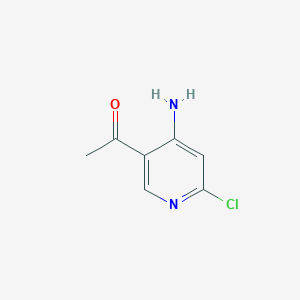
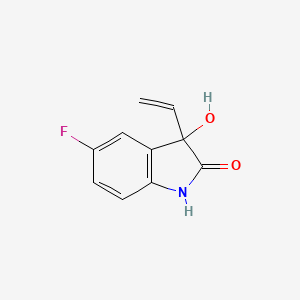

![(4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11756478.png)
![[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B11756483.png)
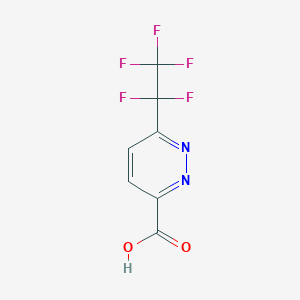
![1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid](/img/structure/B11756489.png)
![(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B11756498.png)
